8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound with the molecular formula C15H19NO. It is a member of the tropane alkaloid family, which is known for its diverse biological activities. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant subject of study in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It serves as a model compound for studying the structure-activity relationships of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity, including its use as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to interact with biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids, sharing a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific stereochemistry and the presence of the phenylethyl group, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
8-(1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
SLZQDGLKXBERKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3 |
Origin of Product |
United States |
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